(4S,5S)-5-{[tert-Butyl(dimethyl)silyl]oxy}non-1-en-7-yn-4-ol
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Overview
Description
(4S,5S)-5-{[tert-Butyl(dimethyl)silyl]oxy}non-1-en-7-yn-4-ol is a complex organic compound characterized by its unique structure, which includes a tert-butyl(dimethyl)silyl group and a non-1-en-7-yn backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-5-{[tert-Butyl(dimethyl)silyl]oxy}non-1-en-7-yn-4-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Non-1-en-7-yn Backbone: This can be achieved through a series of coupling reactions, such as Sonogashira coupling, which involves the reaction of an alkyne with an alkyl halide in the presence of a palladium catalyst.
Introduction of the tert-Butyl(dimethyl)silyl Group: This step involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of a base like imidazole or triethylamine.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, would be essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-5-{[tert-Butyl(dimethyl)silyl]oxy}non-1-en-7-yn-4-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the silyl-protected hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(4S,5S)-5-{[tert-Butyl(dimethyl)silyl]oxy}non-1-en-7-yn-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4S,5S)-5-{[tert-Butyl(dimethyl)silyl]oxy}non-1-en-7-yn-4-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes at the molecular level. For example, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(4S,5S)-5-{[tert-Butyl(dimethyl)silyl]oxy}non-1-en-7-yn-4-ol: Unique due to its specific silyl-protected hydroxyl group and non-1-en-7-yn backbone.
(4S,5S)-5-{[tert-Butyl(dimethyl)silyl]oxy}non-1-en-7-yn-3-ol: Similar structure but with a different position of the hydroxyl group.
(4S,5S)-5-{[tert-Butyl(dimethyl)silyl]oxy}non-1-en-7-yn-5-ol: Another similar compound with variations in the position of functional groups.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
646520-67-4 |
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Molecular Formula |
C15H28O2Si |
Molecular Weight |
268.47 g/mol |
IUPAC Name |
(4S,5S)-5-[tert-butyl(dimethyl)silyl]oxynon-1-en-7-yn-4-ol |
InChI |
InChI=1S/C15H28O2Si/c1-8-10-12-14(13(16)11-9-2)17-18(6,7)15(3,4)5/h9,13-14,16H,2,11-12H2,1,3-7H3/t13-,14-/m0/s1 |
InChI Key |
NPDZTTVMPUECLY-KBPBESRZSA-N |
Isomeric SMILES |
CC#CC[C@@H]([C@H](CC=C)O)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC#CCC(C(CC=C)O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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